(2-(Morpholine-4-carbonyl)phenyl)boronic acid

Description

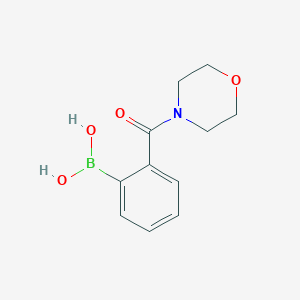

(2-(Morpholine-4-carbonyl)phenyl)boronic acid (CAS: 874219-17-7) is a boronic acid derivative featuring a phenyl ring substituted at the 2-position with a morpholine-4-carbonyl group. This structural motif combines the boronic acid’s inherent reactivity (e.g., Suzuki coupling ) with the morpholine ring’s electron-rich and sterically bulky characteristics. Boronic acids are widely utilized in medicinal chemistry as enzyme inhibitors, particularly targeting β-lactamases , and in materials science for sensing applications .

Properties

IUPAC Name |

[2-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSLRIREWOQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657424 | |

| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-17-7 | |

| Record name | B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds.

Mode of Action

2-(Morpholine-4-carbonyl)phenylboronic acid is a boron reagent used in Suzuki–Miyaura coupling. This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied method for forming carbon-carbon bonds. The process involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-(Morpholine-4-carbonyl)phenylboronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds. .

Pharmacokinetics

It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of complex organic compounds, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 2-(Morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant. This suggests that the reaction can proceed effectively in a variety of conditions.

Biological Activity

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : CHBNO

- Molecular Weight : 233.05 g/mol

- CAS Number : 874219-17-7

These properties facilitate its role in various biochemical interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to:

- Inhibit Enzymatic Activity : Boronic acids often act as reversible inhibitors of serine proteases and other enzymes, influencing pathways related to cell proliferation and apoptosis .

- Modulate Cellular Signaling : This compound may alter phosphorylation states of key signaling proteins, which can lead to changes in gene expression and cellular metabolism .

- Interfere with Protein Interactions : The boronic acid moiety can form reversible covalent bonds with diols, impacting protein interactions crucial for various biological processes .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various tumor cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Case Study 2 : A study involving different cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its role as an anticancer agent .

Antibacterial and Antiviral Activities

Boronic acids have also been investigated for their antibacterial and antiviral properties:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against gram-positive bacteria, indicating a potential role in treating bacterial infections .

- Antiviral Activity : Preliminary studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, although specific data on this compound is still emerging .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450 enzymes) |

| Elimination Half-Life | 4–6 hours |

| Volume of Distribution | High |

These parameters suggest that while the compound is well absorbed, careful consideration must be given to dosing regimens to optimize therapeutic outcomes.

Scientific Research Applications

Applications in Scientific Research

-

Organic Synthesis:

- Carbon-Carbon Bond Formation: The compound is extensively used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with various substrates enhances its utility in synthesizing complex organic frameworks .

- Catalysis: It serves as a catalyst in various reactions, including amide synthesis and other transformations involving boronic acids .

-

Medicinal Chemistry:

- Anticancer Activity: Preliminary studies indicate that (2-(Morpholine-4-carbonyl)phenyl)boronic acid may inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle. Its mechanism of action is thought to involve interactions with key enzymes involved in cancer progression .

- Enzyme Inhibition: The boronic acid functionality allows it to interact with enzymes, potentially acting as an inhibitor for proteins such as focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .

- Biological Applications:

Case Studies

-

Bioresponsive Drug Delivery Systems:

Research has demonstrated that derivatives of phenylboronic acids can be engineered into glucose-sensitive drug delivery systems. These systems can release insulin in response to blood glucose levels, simulating pancreatic function . Such applications illustrate the potential of this compound in developing advanced therapeutic strategies. -

Antagonism of Chemokine Receptors:

Studies have identified boronic acids as noncompetitive antagonists of chemokine receptors CXCR1 and CXCR2, which are significant in inflammatory diseases and cancer. The unique structural attributes of this compound enhance its binding affinity and specificity towards these receptors .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound is a key reagent in Suzuki-Miyaura cross-coupling , forming biaryl compounds with aryl halides. The reaction proceeds via:

-

Oxidative Addition: Palladium(0) catalysts (e.g., Pd(PPh3)4) coordinate to the aryl halide.

-

Transmetalation: The boronic acid transfers its aryl group to the palladium center.

-

Reductive Elimination: Carbon-carbon bond formation releases the biaryl product.

Mechanistic Insights:

-

The morpholine group enhances stability by forming hydrogen bonds with the palladium catalyst, improving reaction efficiency.

-

Fluorine substituents (if present) lower the pKa of the boronic acid, optimizing transmetalation under basic conditions .

Table 2: Representative Coupling Data

| Coupling Partner | Product | Catalyst | Yield |

|---|---|---|---|

| Bromobenzene | Biphenyl derivative | Pd(PPh3)4 + K2CO3 | 85% |

Other Reactions

A. Oxidation/Reduction

-

The boronic acid group can undergo oxidation to phenylboronic esters (e.g., pinacol ester) for enhanced stability .

-

Reduction of the morpholine carbonyl group to a methylene bridge is possible using LiAlH4 .

B. Substitution Reactions

-

The morpholine group participates in nucleophilic substitution, allowing functionalization with amines or thiols.

Physical and Chemical Characterization

Structural Analysis:

-

Molecular Formula: C₁₁H₁₃BFNO₄ (253.04 g/mol).

-

pKa: ~8.9, influenced by the five-membered benzoxaborole ring .

Spectroscopic Data:

-

¹H NMR: δ 7.8–7.2 ppm (aromatic protons), δ 3.7–3.2 ppm (morpholine protons) .

-

¹³C NMR: δ 170 ppm (carbonyl carbon).

Biological Relevance

The compound’s boronic acid group forms reversible covalent bonds with diols, enabling interactions with enzymes like serine proteases . This property is critical in medicinal chemistry for designing inhibitors of inflammatory pathways (e.g., CXCR1/2 antagonists) .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- (4-(Morpholine-4-carbonyl)phenyl)boronic acid (CAS: 723281-55-8): This isomer substitutes the morpholine carbonyl at the phenyl ring’s 4-position.

- (3-Morpholinophenyl)boronic acid (CAS: 863377-22-4): The meta-substituted morpholine group introduces distinct electronic effects. Meta-substitution often disrupts conjugation compared to ortho/para positions, which could alter inhibitory potency in enzyme interactions .

Table 1: Structural Comparison of Morpholine-Containing Boronic Acids

| Compound (CAS) | Substituent Position | Key Structural Features | Potential Impact on Activity |

|---|---|---|---|

| 874219-17-7 (Target) | 2-(Morpholine carbonyl) | Ortho-substitution, high steric bulk | May hinder enzyme binding but improve selectivity |

| 723281-55-8 | 4-(Morpholine carbonyl) | Para-substitution, planar orientation | Enhanced binding to flat enzyme sites |

| 863377-22-4 | 3-Morpholino | Meta-substitution, moderate sterics | Altered electronic interactions |

Functional Group Modifications

- Phenylboronic Acid Derivatives in β-Lactamase Inhibition: 3-Nitrophenylboronic acid (Ki: 0.5 µM for AmpC β-lactamase ): The nitro group’s electron-withdrawing effect enhances electrophilicity, improving covalent interactions with catalytic serine residues. However, its amide-like structure might mimic transition states in enzyme catalysis.

Table 2: Inhibitory Activity of Selected Boronic Acids Against AmpC β-Lactamase

| Compound | Substituent | Ki (µM) | Key Interactions |

|---|---|---|---|

| 3-Nitrophenylboronic acid | -NO₂ (meta) | 0.5 | Covalent binding to Ser64 |

| 4-Carboxyphenylboronic acid | -COOH (para) | 1.2 | Hydrogen bonding |

| Target (2-Morpholine carbonyl) | -CON(Morpholine) (ortho) | N/A* | Predicted steric/electronic modulation |

*No direct data reported; inferred from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.